Cas no 1258652-07-1 ((4,5-dihydro-1,2-oxazol-3-yl)methanamine)

(4,5-Dihydro-1,2-oxazol-3-yl)methanamine is a heterocyclic amine featuring a partially saturated oxazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its oxazoline scaffold imparts structural rigidity and potential bioactivity, often exploited in medicinal chemistry for drug discovery. The primary amine functionality allows for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing compounds. This compound is particularly valuable in the development of agrochemicals, ligands for catalysis, and bioactive molecules due to its balanced reactivity and stability. Its synthetic utility is enhanced by compatibility with a range of reaction conditions, making it a practical choice for researchers seeking to modify or functionalize heterocyclic frameworks.
(4,5-dihydro-1,2-oxazol-3-yl)methanamine structure
1258652-07-1 structure
商品名:(4,5-dihydro-1,2-oxazol-3-yl)methanamine
CAS番号:1258652-07-1
MF:C4H8N2O
メガワット:100.119120597839
MDL:MFCD17480523
CID:5168002
PubChem ID:50989756

(4,5-dihydro-1,2-oxazol-3-yl)methanamine 化学的及び物理的性質

名前と識別子

    • 4,5-dihydro-1,2-oxazol-3-ylmethanamine
    • (4,5-dihydro-1,2-oxazol-3-yl)methanamine
    • MDL: MFCD17480523
    • インチ: 1S/C4H8N2O/c5-3-4-1-2-7-6-4/h1-3,5H2
    • InChIKey: MHFBJJKCSNFJEO-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(CN)=N1

計算された属性

  • せいみつぶんしりょう: 100.063662883g/mol
  • どういたいしつりょう: 100.063662883g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 7
  • 回転可能化学結合数: 1
  • 複雑さ: 89.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 47.6

(4,5-dihydro-1,2-oxazol-3-yl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-89761-0.05g
(4,5-dihydro-1,2-oxazol-3-yl)methanamine
1258652-07-1
0.05g
$924.0 2023-09-01
Enamine
EN300-89761-1.0g
(4,5-dihydro-1,2-oxazol-3-yl)methanamine
1258652-07-1
1.0g
$1100.0 2023-02-11
Enamine
EN300-89761-2.5g
(4,5-dihydro-1,2-oxazol-3-yl)methanamine
1258652-07-1
2.5g
$2155.0 2023-09-01
Enamine
EN300-89761-1g
(4,5-dihydro-1,2-oxazol-3-yl)methanamine
1258652-07-1
1g
$1100.0 2023-09-01
Enamine
EN300-89761-10.0g
(4,5-dihydro-1,2-oxazol-3-yl)methanamine
1258652-07-1
10.0g
$4729.0 2023-02-11
Enamine
EN300-89761-0.5g
(4,5-dihydro-1,2-oxazol-3-yl)methanamine
1258652-07-1
0.5g
$1056.0 2023-09-01
Enamine
EN300-89761-5.0g
(4,5-dihydro-1,2-oxazol-3-yl)methanamine
1258652-07-1
5.0g
$3189.0 2023-02-11
Enamine
EN300-89761-5g
(4,5-dihydro-1,2-oxazol-3-yl)methanamine
1258652-07-1
5g
$3189.0 2023-09-01
Enamine
EN300-89761-0.1g
(4,5-dihydro-1,2-oxazol-3-yl)methanamine
1258652-07-1
0.1g
$968.0 2023-09-01
Enamine
EN300-89761-10g
(4,5-dihydro-1,2-oxazol-3-yl)methanamine
1258652-07-1
10g
$4729.0 2023-09-01

(4,5-dihydro-1,2-oxazol-3-yl)methanamine 関連文献

(4,5-dihydro-1,2-oxazol-3-yl)methanamineに関する追加情報

Comprehensive Overview of (4,5-dihydro-1,2-oxazol-3-yl)methanamine (CAS No. 1258652-07-1)

(4,5-dihydro-1,2-oxazol-3-yl)methanamine, with the CAS number 1258652-07-1, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This molecule, characterized by its unique oxazole ring structure, serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Researchers and industry professionals are increasingly exploring its potential due to its bioactive properties and structural adaptability.

The compound's oxazole core is a five-membered heterocycle containing both nitrogen and oxygen atoms, which contributes to its electron-rich nature and high reactivity. This makes (4,5-dihydro-1,2-oxazol-3-yl)methanamine a valuable intermediate in the development of drug candidates, particularly for targeting central nervous system (CNS) disorders and inflammatory diseases. Recent studies highlight its role in modulating enzyme activity and receptor binding, aligning with the growing demand for precision medicine solutions.

In the context of green chemistry and sustainable synthesis, CAS 1258652-07-1 has emerged as a focal point for optimizing catalytic processes and reducing environmental footprints. Its compatibility with microwave-assisted synthesis and flow chemistry techniques underscores its relevance in modern laboratory automation trends. Additionally, the compound's amine functional group enables facile derivatization, making it a preferred choice for combinatorial chemistry libraries.

From a commercial perspective, (4,5-dihydro-1,2-oxazol-3-yl)methanamine is often searched alongside terms like "high-purity heterocyclic compounds", "pharmaceutical intermediates supplier", and "custom synthesis services". These queries reflect the compound's industrial applicability and the need for reliable sourcing in R&D pipelines. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for verifying its purity, a topic frequently discussed in quality control forums.

The rise of AI-driven drug discovery has further amplified interest in CAS 1258652-07-1, as computational models predict its utility in structure-activity relationship (SAR) studies. Its molecular weight (141.16 g/mol) and logP values are frequently analyzed in bioavailability predictions, addressing common search queries like "optimizing drug-like properties". Furthermore, its stability under physiological pH conditions makes it a candidate for prodrug development, a trending topic in pharmacokinetics research.

In material science, the compound's rigid heterocyclic scaffold is exploited for designing organic semiconductors and ligands for metal-organic frameworks (MOFs). These applications resonate with searches for "next-generation electronic materials" and "functionalized small molecules". Its thermal stability and solubility profiles are also key parameters evaluated in patent filings, particularly for optoelectronic devices.

Safety data sheets (SDS) for 1258652-07-1 emphasize standard laboratory handling protocols, aligning with global occupational safety standards. While not classified as hazardous, its storage under inert atmosphere is recommended to preserve its chemical integrity—a detail often queried in chemical procurement databases. Regulatory compliance, including REACH and FDA guidelines, is another hotspot for users navigating global supply chains.

Future research directions for (4,5-dihydro-1,2-oxazol-3-yl)methanamine may explore its chiral derivatives for asymmetric catalysis or bioconjugation techniques for targeted drug delivery. These avenues correlate with rising searches for "stereoselective synthesis" and "biocompatible linkers". As the scientific community prioritizes multifunctional compounds, this molecule's dual pharmacophore capability positions it as a strategic asset in interdisciplinary innovation.

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